(3-Aminophenyl)dimethylphosphine oxide

Übersicht

Beschreibung

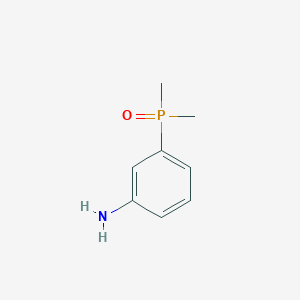

“(3-Aminophenyl)dimethylphosphine oxide” is a chemical compound with the molecular formula C8H12NOP . It is related to dimethylphosphine oxide, which is a colorless liquid soluble in polar organic solvents .

Synthesis Analysis

The synthesis of similar compounds, such as (aminoalkyloxymethyl)dimethylphosphine oxides, has been achieved via the Williamson reaction from (chloromethyl) dimethylphosphine oxide and sodium alcoholates of amino alcohols .Molecular Structure Analysis

The molecular structure of “(3-Aminophenyl)dimethylphosphine oxide” consists of a central phosphorus atom surrounded by two methyl groups, an oxygen atom, and a 3-aminophenyl group . The InChI code for this compound is 1S/C8H12NOP/c1-11(2,10)8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3 .Wissenschaftliche Forschungsanwendungen

Coordination Chemistry of Actinides

Aminophosphine oxides, including (3-Aminophenyl)dimethylphosphine oxide, are exciting ligand systems for the coordination chemistry of actinides . The basicity of the phosphoryl group and the nature of the substituents on the pentavalent tetracoordinate phosphorus atom and metal play a significant role in these systems .

Catalytic Organic Reactions

These compounds are involved in catalytic organic reactions, including the enantioselective opening of meso-epoxides, addition of silyl enol ethers, and allylation with allyltributylstannane . The diverse properties of the aminophosphine oxides and their metal complexes demonstrate both the scope and complexity of these systems .

Extraction Processes

Aminophosphine oxides have been used in new extraction processes . The electronic and steric properties of substituents on the central phosphorus atom can be fine-tuned to develop new extraction processes .

Development of New Catalytic Materials

By adjusting the electronic and steric properties of substituents on the central phosphorus atom, new catalytic materials can be developed .

Precursors to P–N Backbone Polymeric Materials

Phosphine oxides containing a P–N bond represent a major class of molecules as potential precursors to P–N backbone polymeric materials .

Active Ligands

Phosphine oxides, including (3-Aminophenyl)dimethylphosphine oxide, have been used as active ligands . They have been involved in a great number of transition-metal-mediated catalytic reactions and bioactivity studies .

Safety and Hazards

The safety information for “(3-Aminophenyl)dimethylphosphine oxide” indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Wirkmechanismus

Target of Action

(3-Aminophenyl)dimethylphosphine oxide is a type of aminophosphine oxide (AmPO), which are known for their diverse properties and applications Ampos are known to be involved in catalytic organic reactions and act as ligand systems for the coordination chemistry of actinides .

Mode of Action

Ampos are known for their flexibility and unexpected behavior due to the presence of highly basic ‘p=o’ groups . They participate in various catalytic organic reactions, including enantioselective opening of meso-epoxides, addition of silyl enol ethers, and allylation with allyltributylstannane .

Biochemical Pathways

Ampos are known to be involved in a great number of transition-metal-mediated catalytic reactions . The diverse properties of AmPOs and their metal complexes demonstrate both the scope and complexity of these systems, depending on the basicity of the phosphoryl group, and nature of the substituents on the pentavalent tetracoordinate phosphorus atom and metal .

Result of Action

Given its classification as an ampo, it may exhibit similar properties, including participation in catalytic reactions and coordination chemistry of actinides .

Action Environment

The action, efficacy, and stability of (3-Aminophenyl)dimethylphosphine oxide can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical entities. For instance, certain reactions involving this compound are carried out in specific conditions such as inert atmosphere and controlled temperatures .

Eigenschaften

IUPAC Name |

3-dimethylphosphorylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12NOP/c1-11(2,10)8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIIKUEAQCXSYFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12NOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dimethylphosphoryl)aniline | |

CAS RN |

26728-38-1 | |

| Record name | 3-(dimethylphosphoryl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,4-Dichlorophenyl)methyl]-3-[1-[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]ethenyl]indole](/img/structure/B2779762.png)

![8-[(4-Methoxyphenyl)methyl]-1,6,7-trimethyl-3-(2-piperidylethyl)-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2779764.png)

![6-[4-[2-(2-Chloro-6-fluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2779768.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2779770.png)

![[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 2,6-difluorobenzenecarboxylate](/img/structure/B2779777.png)

![(1R,5S)-8-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2779778.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea](/img/structure/B2779780.png)